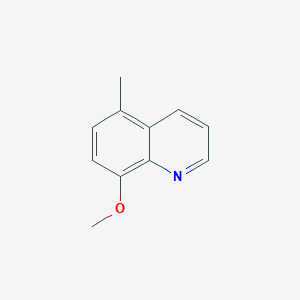

8-Methoxy-5-methylquinoline

Vue d'ensemble

Description

Hydroxyquinolines are a class of compounds with a basic quinoline structure substituted with hydroxy, methoxy, and methyl groups at various positions, including the 8-methoxy and 5-methyl substitutions. These compounds are synthesized through a variety of chemical reactions and are studied for their potential biological activities and physical and chemical properties.

Synthesis Analysis

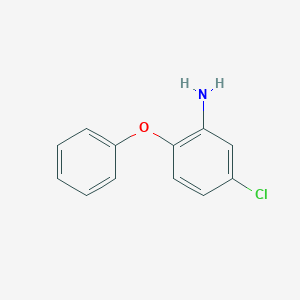

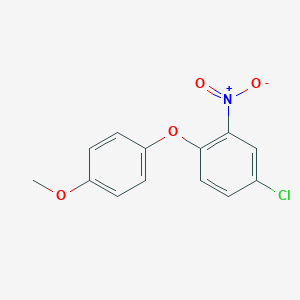

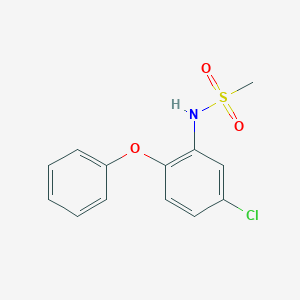

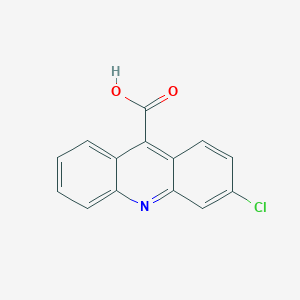

The synthesis of 8-Methoxy-5-methylquinoline derivatives often involves modified Skraup reactions or thermal cyclization processes. Specific synthetic pathways can include the use of starting materials such as 2-anisidine and diethyl(ethoxymethylene)malonate, leading to cyclization, hydrolysis, decarboxylation, and chlorination steps to achieve the desired products with significant yields (Jiang Jia-mei, 2010). Another approach involves catalytic hydrogenation combined with classical resolution to produce optically pure derivatives (Jie Tang et al., 2010).

Molecular Structure Analysis

The molecular structure of hydroxyquinoline derivatives, including 8-Methoxy-5-methylquinoline, can be characterized using spectroscopic methods and X-ray crystallography. These analyses reveal non-planar structures stabilized by π–π stacking interactions, weak intra- and intermolecular hydrogen bonding (H. Bougharraf et al., 2016).

Applications De Recherche Scientifique

Antileishmanial Activity : Some analogues of 8-Methoxy-5-methylquinoline have been studied for their antileishmanial activity. For example, 8-[[6-(diethylamino)hexyl]amino]-6-methoxy-4-methylquinoline and related compounds were evaluated against Leishmania donovani in hamsters, but showed no superiority in antileishmanial activity (Lamontagne et al., 1980). Other lepidine derivatives, such as 8-(7-isopropylaminoheptylamino)-6-methoxy-4-methylquinoline, were found to be significantly more effective than standard antimonial drugs in treating leishmaniasis (Kinnamon et al., 1980).

Antiparasitic Agents : Certain 2,4-disubstituted 8-aminoquinoline analogues demonstrate potential as effective antiparasitic agents against Plasmodium berghei and Leishmania donovani (Carroll et al., 1980).

Antimicrobial Applications : Compounds derived from Citrullus colocynthis fruits and 4-methylquinoline analogues have shown potential in developing eco-friendly, natural preservatives against foodborne bacteria (Kim et al., 2014). Additionally, 4-amino-8-methylquinolines with hydroxy substitutions exhibit some antibacterial activity against both Gram-positive and Gram-negative bacteria (Meyer et al., 2001).

Cancer Therapy : A quinoline derivative isolated from Streptomyces sp. neau50 shows potential as a cytotoxic agent against human lung adenocarcinoma cells, indicating its applicability in cancer therapy (Wang et al., 2011). Also, quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP), related to 8-Methoxy-5-methylquinoline, demonstrate PARP inhibitory activity, suggesting potential for clinical trials in treating cancer (Griffin et al., 1998).

Organic Synthesis : Selenium dioxide oxidation has been used to produce pyrrolo[4,3,2-de]quinolines, highlighting its potential in organic synthesis and drug discovery (Bałczewski et al., 1994).

Dental Plaque Inhibition : Some 8-hydroxyquinolines have shown in vitro antiplaque activity, indicating their potential use in dental care (Warner et al., 1975).

Characterization of Novel Compounds : Research has been conducted on synthesizing and characterizing novel hydroxyhaloquinolines and their derivatives, showing promising potential for biological applications (Małecki et al., 2010).

Orientations Futures

Quinoline derivatives, such as 8-Methoxy-5-methylquinoline, have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds could act as leads for the development of drugs against numerous diseases including cancer .

Propriétés

IUPAC Name |

8-methoxy-5-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-5-6-10(13-2)11-9(8)4-3-7-12-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANRCFOYUYBNGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=NC2=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methoxy-5-methylquinoline | |

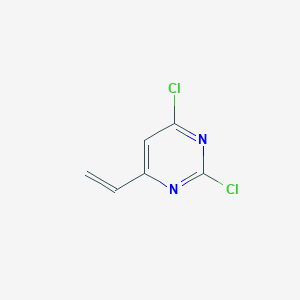

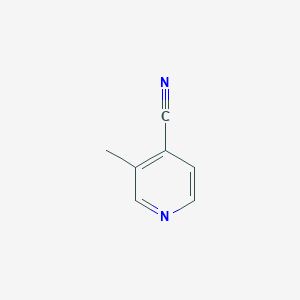

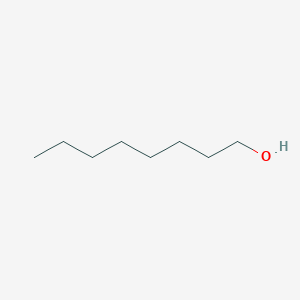

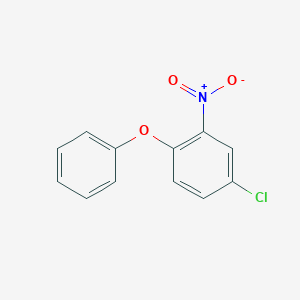

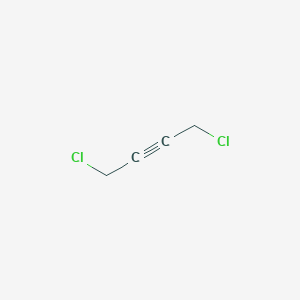

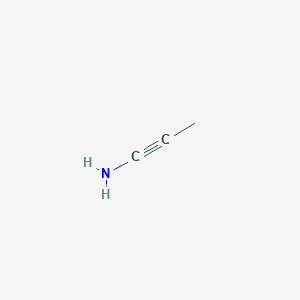

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

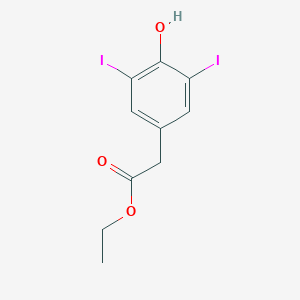

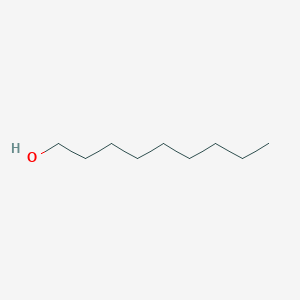

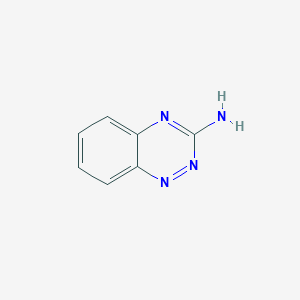

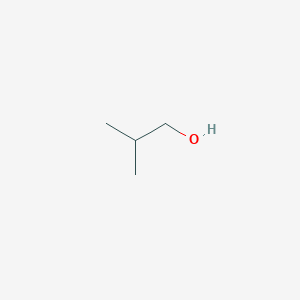

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.